molecular formula C10H15BrO3 B13461282 Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate

Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13461282
M. Wt: 263.13 g/mol
InChI Key: VCUWOYDKDAUBLM-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate: is a chemical compound with the molecular formula C11H17BrO2 It is a member of the bicyclo[222]octane family, which is characterized by a unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate typically involves the bromination of a precursor compound, followed by esterification. One common method involves the bromination of 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antiviral, antibacterial, and anticancer agents .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, its bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

  • Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate
  • Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
  • Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Comparison: Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its hydroxymethyl and aminomethyl analogs. The bromomethyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H15BrO3

Molecular Weight

263.13 g/mol

IUPAC Name

methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C10H15BrO3/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10/h2-7H2,1H3

InChI Key

VCUWOYDKDAUBLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CO2)CBr

Origin of Product

United States

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